molecular formula C5H3IN2O2 B186300 2-Iodo-5-nitropyridine CAS No. 28080-54-8

2-Iodo-5-nitropyridine

Cat. No. B186300
CAS RN: 28080-54-8
M. Wt: 249.99 g/mol
InChI Key: SJXWHBQWFBHASX-UHFFFAOYSA-N
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Description

2-Iodo-5-nitropyridine is a chemical compound with the empirical formula C5H3IN2O2 . It has a molecular weight of 249.99 g/mol . The compound is typically a white to yellow or orange powder or crystal .


Synthesis Analysis

The synthesis of 2-Iodo-5-nitropyridine has been discussed in various studies . For instance, an improved synthesis method was proposed by Frank L. Setliff . Other methods involve the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent .


Molecular Structure Analysis

The molecular structure of 2-Iodo-5-nitropyridine can be represented by the SMILES string [O-]N+c1ccc(I)nc1 . The InChI representation is 1S/C5H3IN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H .


Chemical Reactions Analysis

The chemical reactions involving 2-Iodo-5-nitropyridine have been studied . For example, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .


Physical And Chemical Properties Analysis

2-Iodo-5-nitropyridine is a solid at 20°C . It has a melting point range of 163-168°C . The compound has a topological polar surface area of 58.7 Ų .

Scientific Research Applications

  • 2,2′-Dithiobis(5-nitropyridine) is effective for activating the thiol function of cysteine in peptides and forming asymmetric disulfides, useful in peptide synthesis and modeling protein structures (Rabanal, DeGrado, & Dutton, 1996).

  • Studies of substituted pyridines, including 2-Iodo-5-nitropyridine, contribute to understanding their magnetic resonance properties, which is crucial for chemical analysis and molecular characterization (Gerig & Reinheimer, 1969).

  • The electronic spectra of 2-iodo-5-nitropyridine derivatives have been examined, aiding in the assignment of spectral bands and understanding the influence of substituents on spectral properties, valuable in material science and spectroscopy (Puszko, 1995).

  • The conformational stability and vibrational studies of 2-hydroxy-4-methyl-5-nitropyridine, a related compound, provide insights into molecular stability and electronic properties, useful in materials science and molecular engineering (Balachandran, Lakshmi, & Janaki, 2012).

  • Noncentrosymmetric structures based on 2-amino-5-nitropyridine are used in crystal engineering, contributing to the development of materials with unique optical properties (Fur et al., 1996).

  • Synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation illustrates the industrial-scale application of nitropyridine derivatives in organic synthesis (Agosti et al., 2017).

  • Quantum mechanical and spectroscopic studies of 2-Amino-3-bromo-5-nitropyridine provide insights into molecular structure and properties, aiding in the development of new materials with potential applications in electronics and optics (Abraham, Prasana, & Muthu, 2017).

  • Synthesis of nitrooxy pyrimidine nucleoside nitrate esters, including derivatives of 5-nitropyridine, for potential use as anticancer and antiviral agents, demonstrates the pharmaceutical applications of nitropyridine derivatives (Naimi et al., 2003).

Safety And Hazards

2-Iodo-5-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-iodo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXWHBQWFBHASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356090
Record name 2-Iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-nitropyridine

CAS RN

28080-54-8
Record name 2-Iodo-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-5-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JD Reinheimer, JT McFarland, RA Amos… - The Journal of …, 1969 - ACS Publications
… 2-Iodo-5-nitropyridine.—A stock solution of the reagent was prepared by dissolving 2-iodo-5-nitropyridine in concentrated sulfuric acid. A 9.85-ml sample was pipeted into a volumetric …
Number of citations: 4 pubs.acs.org
FL Setliff - Organic Preparations and Procedures International, 1973 - Taylor & Francis
AN IMPROVED SYNTHESIS OF 2-IODO-5-NITROPYRIDINE … AN IMPROVED SYNTHESIS OF 2-IODO-5-NITROPYRIDINE … Previous communications report the …
Number of citations: 2 www.tandfonline.com
AW Seton, MFG Stevens… - Journal of Chemical …, 2001 - journals.sagepub.com
… 2-Iodo-5-nitropyridine:12 Sodium iodide (23.6 g, 158 mmol) was added to a solution of 2-… A mixture of 2-iodo-5-nitropyridine (4.5 g, 18 mmol) and tin (II) chloride dihydrate (20.3 g, 90 …
Number of citations: 12 journals.sagepub.com
JD Reinheimer, LL Mayle… - The Journal of Organic …, 1980 - ACS Publications
… When hydroxide was added to a Me2SO solution of 2chloro-, 2-bromo-, or 2-iodo-5-nitropyridine sufficient to give a concentration ratio of 1:1, the …
Number of citations: 20 pubs.acs.org
LS Guss, IM Kolthoff - Journal of the American Chemical Society, 1944 - ACS Publications
… New procedures for preparing 2-amino-5-bromopyridine, 2-amino-5-cyanopyridine, 2-amino-3-pyridinecarboxylic acid amide, and 2-iodo-5-nitropyridine are given. Philadelphia, Pa. …
Number of citations: 8 pubs.acs.org
K Bowden, S Prasannan, RJ Ranson - Journal of the Chemical Society …, 1987 - pubs.rsc.org
The rate coefficients for the alkaline hydrolysis of a series of 2-substituted 3- and 5-nitropyridines, 4-nitropyridine N-oxide, and 2- and 4-substituted pyridine methiodides in aqueous …
Number of citations: 4 pubs.rsc.org
K Luo, Q Guo, Y Wang, D Luo - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
… -6-ethoxypyridine can be obtained in a two-step synthesis from 2-iodo-5-nitropyridine. … A mixture of 2-iodo-5-nitropyridine (0.2 g, 0.8 mmol), SnCl 2 .2(H 2 O) (0.904 g, 4 mmol) and 25 ml …
Number of citations: 7 scripts.iucr.org
WT Caldwell, FT Tyson, L Lauer - Journal of the American …, 1944 - ACS Publications
… 2-Iodo-5-nitropyridine (X).—A solution of 14 g. of 2amino-5-nitropyridine dissolved in 170 ml… of 2-iodo-5nitropyridine was suspended in 200 ml. of 1:1 hydrochloric acid; then38 g. of …
Number of citations: 57 pubs.acs.org
JD Reinheimer, JT Gerig, R Garst… - Journal of the American …, 1962 - ACS Publications
The rate of displacement of the halogen in 2-halo-5-nitropyridmes by water in 5-10 M sulfuric acid, acetic acid-water and dioxane-water has been investigated. The rate decreased with …
Number of citations: 19 pubs.acs.org
F Calogero, HS Freeman, JF Esancy, WM Whaley… - Dyes and …, 1987 - Elsevier
This paper describes the synthesis of 5,5'-diamino-2,2'-bipyridine and its subsequent evaluation as a possible replacement for the benzidine residue in some well-known carcinogenic …
Number of citations: 43 www.sciencedirect.com

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